![molecular formula C21H22N4O B4928576 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide, also known as BMN-673, is a promising anticancer drug candidate. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are designed to target cancer cells with defects in DNA repair mechanisms.
Wirkmechanismus
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide selectively binds to and inhibits PARP1 and PARP2 enzymes, which are involved in DNA damage repair. Inhibition of PARP1 and PARP2 leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair mechanisms. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to be highly selective for PARP1 and PARP2 over other PARP family members, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms. It has also been shown to sensitize cancer cells to other DNA damaging agents such as radiation and chemotherapy. In addition, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to have a low toxicity profile in normal cells, which reduces the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has several advantages for lab experiments. It is a highly potent and selective PARP inhibitor, which makes it an ideal tool for studying PARP biology and DNA repair mechanisms. It has also been shown to be effective against a wide range of cancer types, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has some limitations for lab experiments. It is a relatively new drug candidate, and further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide research. One direction is to explore its potential as a combination therapy with other DNA damaging agents such as radiation and chemotherapy. Another direction is to investigate its potential as a therapy for other diseases such as neurodegenerative disorders and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which will help to optimize its clinical use.
Synthesemethoden
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide can be synthesized in a multi-step process starting from 2-chloro-3-nitropyridine. The key step involves the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The resulting amine is then reacted with benzyl bromide and methylamine to form the benzyl(methyl)amino substituted pyridine. This intermediate is further reacted with 6-methylnicotinic acid to form the final product, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide.
Wissenschaftliche Forschungsanwendungen
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has shown promising results in preclinical studies as a potent PARP inhibitor. PARP is an enzyme that plays a crucial role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair mechanisms such as BRCA1/2 mutations. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancers.
Eigenschaften
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-10-11-19(14-23-16)21(26)24-13-18-9-6-12-22-20(18)25(2)15-17-7-4-3-5-8-17/h3-12,14H,13,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIEAXMOSYYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

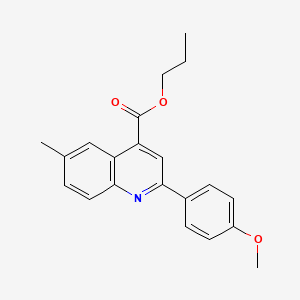
![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
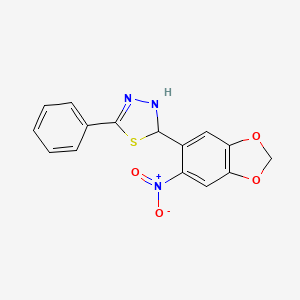
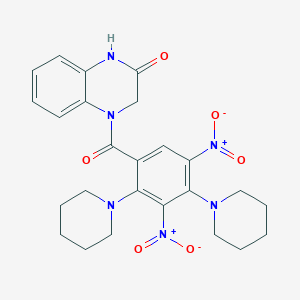
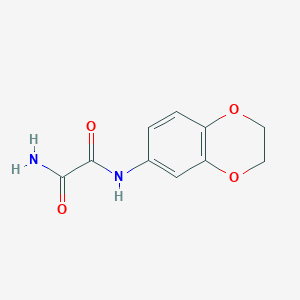
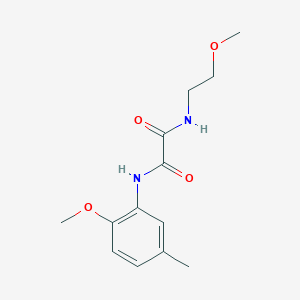
![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)